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Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate Documentation Hub

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  • Product: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
  • CAS: 1016828-40-2

Core Science & Biosynthesis

Foundational

Structural Elucidation, Molecular Weight Dynamics, and Synthetic Workflows of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Executive Summary In the landscape of modern drug discovery, halogenated quinoline-3-carboxylates serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and antimalarial therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated quinoline-3-carboxylates serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and antimalarial therapeutics[1]. Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (CAS: 1016828-40-2) is a highly specialized, orthogonally functionalized building block. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight dynamics, and the self-validating synthetic protocols required for its preparation and analytical verification.

Chemical Identity & Structural Elucidation

The structural architecture of this compound is defined by a quinoline core decorated with four distinct functional groups, each serving a specific synthetic or biological purpose:

  • C3-Ethyl Carboxylate: Acts as an electron-withdrawing group, stabilizing the ring system and providing a handle for future amidation or saponification.

  • C4-Chloro: A highly electrophilic site, primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the adjacent quinoline nitrogen.

  • C6-Methyl: Provides lipophilicity and steric bulk, often utilized to fit specific hydrophobic pockets in target proteins.

  • C8-Bromo: A heavier halogen that is relatively inert to SNAr but highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Quantitative Chemical Properties
PropertyValueSource / Validation
Chemical Name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylateIUPAC Standard
CAS Registry Number 1016828-40-2,[2]
Molecular Formula C13H11BrClNO2[3],[2]
Molecular Weight 328.59 g/mol [3],[2]
Monoisotopic Mass 326.966 DaComputational Derivation
Topological Polar Surface Area (TPSA) 39.2 ŲStructural Approximation[4]

Mass Spectrometry Dynamics: The Isotopic Signature

For analytical chemists, the molecular weight of 328.59 g/mol is merely an average. The true analytical fingerprint of this compound lies in its isotopic distribution, driven by the presence of one Bromine atom ( 79 Br: 50.7%, 81 Br: 49.3%) and one Chlorine atom ( 35 Cl: 75.8%, 37 Cl: 24.2%).

Understanding this distribution is critical for LC-MS validation. The combination of these halogens creates a distinct M, M+2, M+4 triplet pattern.

Theoretical Isotopic Abundance (Normalized to Base Peak)
Ion SpeciesExact Mass (m/z)Halogen CompositionRelative Abundance
[M+H]⁺ 327.97 79 Br + 35 Cl~77.6%
[M+2+H]⁺ 329.97( 81 Br + 35 Cl) & ( 79 Br + 37 Cl)100.0% (Base Peak)
[M+4+H]⁺ 331.97 81 Br + 37 Cl~24.0%

Causality Insight: The [M+2+H]⁺ peak is the most abundant because the probability of having either an 81 Br or a 37 Cl atom in the molecule outweighs the probability of having only the lighter isotopes. This 78:100:24 ratio is a definitive, self-validating marker of structural integrity.

Synthetic Pathways & Mechanistic Causality

The synthesis of highly substituted quinolines typically relies on the Gould-Jacobs reaction [5]. This pathway is selected for its high regioselectivity when constructing the 4-hydroxyquinoline core from anilines, which is subsequently chlorinated.

SyntheticWorkflow A 2-Bromo-4-methylaniline (Starting Material) C Condensation (120°C) - EtOH A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Enamine Intermediate C->D E Thermal Cyclization (Dowtherm A, 250°C) D->E F Ethyl 8-bromo-4-hydroxy- 6-methylquinoline-3-carboxylate E->F G Chlorination (POCl3, Reflux) F->G H Ethyl 8-bromo-4-chloro- 6-methylquinoline-3-carboxylate G->H I LC-MS Validation (Isotopic Pattern M, M+2, M+4) H->I

Workflow for the synthesis and validation of the target quinoline-3-carboxylate.

Protocol 1: Gould-Jacobs Cyclization (Core Assembly)

Objective: Construct the ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate intermediate.

  • Condensation: Charge a round-bottom flask with 2-bromo-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat the neat mixture to 120 °C for 2 hours, utilizing a Dean-Stark trap to continuously remove the ethanol byproduct.

  • Cyclization: Dissolve the resulting crude enamine in Dowtherm A (10 volumes). Heat the solution to 250 °C for 1.5 hours.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash with cold hexanes to yield the 4-hydroxyquinoline intermediate.

Causality of Experimental Choices: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is strictly required here. Its high boiling point (258 °C) provides the immense thermal energy necessary to overcome the activation barrier of the electrocyclic ring closure and subsequent aromatization[5]. Standard solvents like DMF or DMSO will boil off or decompose before cyclization occurs.

Protocol 2: Chlorination (Halogen Exchange)

Objective: Convert the 4-hydroxy tautomer to the highly reactive 4-chloro derivative.

  • Reaction: Suspend the intermediate from Protocol 1 in Phosphorus Oxychloride (POCl₃, 5.0 eq). Heat to reflux (105 °C) under a nitrogen atmosphere for 3 hours.

  • Quenching: Cool the mixture to 0 °C. Carefully pour the mixture dropwise over crushed ice to hydrolyze excess POCl₃.

  • Neutralization & Extraction: Adjust the pH to 7.0 using cold aqueous NH₄OH. Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Causality of Experimental Choices: POCl₃ is chosen over milder agents (like SOCl₂) because it functions dually as the chlorinating agent and the solvent. It drives the equilibrium of the Vilsmeier-type intermediate exclusively towards the C4-chloride, while its acidic nature suppresses unwanted transesterification or hydrolysis at the C3-ethyl ester.

Protocol 3: Self-Validating LC-MS Analysis

Objective: Confirm structural integrity and complete chlorination.

  • Method: Run the purified sample on an Agilent/Waters LC-MS system using an Electrospray Ionization (ESI) source in positive mode.

  • Validation Check: Extract the mass spectrum at the target retention time.

  • Systemic Trustworthiness: This protocol is inherently self-validating. The success of Protocol 2 is proven only if the mass spectrum shifts from a single-halogen pattern (Br only, ~1:1 doublet) in the intermediate to the distinct 78:100:24 (M : M+2 : M+4) triplet pattern in the final product. The absence of the M+4 peak immediately flags incomplete chlorination.

Orthogonal Reactivity in Drug Development

The primary value of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to sequentially build complex molecular architectures without the need for protecting groups.

OrthogonalReactivity Core Ethyl 8-bromo-4-chloro- 6-methylquinoline-3-carboxylate SNAr SNAr Reaction (Primary Reactivity) Core->SNAr Nucleophiles (Amines, Alkoxides) C4_Sub C4-Substituted 8-Bromoquinoline SNAr->C4_Sub Displaces C4-Cl PdCoupling Pd-Catalyzed Coupling (Secondary Reactivity) C4_C8_Sub C4, C8-Disubstituted Quinoline Scaffold PdCoupling->C4_C8_Sub Displaces C8-Br C4_Sub->PdCoupling Boronic Acids / Amines Pd(0) Catalyst

Logical workflow of orthogonal functionalization leveraging C4-Cl and C8-Br reactivity differences.

  • Primary Reactivity (C4-Cl): The electron-withdrawing nitrogen and the C3-ester make the C4 position highly susceptible to nucleophilic attack. Simple heating with primary/secondary amines or alkoxides will selectively displace the chlorine atom, leaving the bromine untouched.

  • Secondary Reactivity (C8-Br): Once the C4 position is capped, the C8-bromo group can be engaged via Palladium-catalyzed cross-coupling (e.g., Suzuki coupling with arylboronic acids) to introduce diverse aromatic or heteroaromatic substituents[3].

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Exploratory

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Decoding a Complex Quinoline Derivative Quinoline and its derivatives are foundational scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Decoding a Complex Quinoline Derivative

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including well-known antimalarial agents.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity. Consequently, the unambiguous structural characterization of novel quinoline derivatives is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for elucidating the intricate molecular architecture of these compounds.[3][4]

This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of a specific, highly substituted quinoline: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate . While direct experimental spectra for this exact molecule are not publicly available, this guide will provide a comprehensive, predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging established principles of NMR spectroscopy and drawing comparisons with data from structurally related quinoline compounds, we will construct a detailed "spectroscopic blueprint" for this molecule. This approach not only offers a robust predictive framework for researchers working with this or similar compounds but also serves as an educational tool for interpreting complex NMR spectra of substituted heterocyclic systems.

Our analysis will delve into the expected chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon nucleus in the molecule. We will explain the underlying electronic effects of the various substituents—the bromo, chloro, methyl, and ethyl carboxylate groups—and how they influence the magnetic environment of the nuclei within the quinoline core. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, interpret, and utilize NMR data for the structural verification and characterization of complex quinoline-based molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of a substituted quinoline provides crucial information for structure elucidation through four key parameters: the number of signals, their chemical shifts (δ), the integration of these signals, and their spin-spin coupling patterns (J).[1] Protons on the quinoline ring system typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1]

The structure of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate, with the standard quinoline numbering system, is presented below. This numbering is essential for the assignment of NMR signals.

Caption: Structure of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate with IUPAC numbering.

Based on the structure and the known effects of the substituents, the predicted ¹H NMR spectrum is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H-28.9 - 9.1s-1HThe proton at the C-2 position is significantly deshielded by the adjacent nitrogen atom, typically appearing as the most downfield signal in the quinoline ring system.[1] The presence of the electron-withdrawing carboxylate group at C-3 further enhances this effect.
H-57.8 - 8.0d~1-21HThis proton is expected to be a doublet due to meta-coupling with H-7. The deshielding effect of the nearby bromine at C-8 will shift it downfield.
H-77.6 - 7.8d~1-21HThis proton will appear as a doublet due to meta-coupling with H-5.
-CH₃ (at C-6)2.4 - 2.6s-3HMethyl groups on an aromatic ring typically resonate in this region.
-O-CH₂-CH₃4.3 - 4.5q~7.12HThe methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the neighboring methyl group.
-O-CH₂-CH₃1.3 - 1.5t~7.13HThe methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.[5] The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152This carbon is adjacent to the nitrogen atom and is therefore significantly deshielded.
C-3125 - 127The attachment of the carboxylate group will influence the chemical shift of this carbon.
C-4148 - 150The presence of the electronegative chlorine atom will cause a significant downfield shift for this carbon.[5]
C-4a128 - 130A quaternary carbon within the fused ring system.
C-5129 - 131Aromatic CH carbon.
C-6138 - 140This carbon is attached to the methyl group.
C-7127 - 129Aromatic CH carbon.
C-8120 - 122The bromo substituent will have a notable effect on the chemical shift of this carbon.
C-8a145 - 147A quaternary carbon adjacent to the nitrogen atom.
-CH₃ (at C-6)20 - 22Typical chemical shift for a methyl group attached to an aromatic ring.
-C=O165 - 167The carbonyl carbon of the ester group.
-O-CH₂-CH₃61 - 63The methylene carbon of the ethyl ester, deshielded by the oxygen atom.
-O-CH₂-CH₃14 - 16The methyl carbon of the ethyl ester.

Experimental Protocols

The following provides a standard, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following workflow illustrates the key steps in acquiring and processing the NMR data.

G cluster_workflow NMR Data Acquisition and Processing Workflow A Sample Preparation B Instrument Setup and Tuning A->B Insert Sample C 1H NMR Acquisition B->C Optimize Parameters D 13C NMR Acquisition B->D Optimize Parameters E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation E->F Reference Spectra

Caption: A generalized workflow for NMR analysis of quinoline compounds.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT).

    • The spectrum is then phased, and the baseline is corrected to ensure accurate integration and peak picking.

    • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4][5]

Conclusion: A Predictive Tool for Structural Elucidation

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate. By applying fundamental principles of NMR spectroscopy and leveraging data from related quinoline structures, we have constructed a comprehensive spectroscopic blueprint. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel quinoline derivatives, enabling more efficient and accurate structural elucidation. The provided protocols also offer a standardized approach to obtaining high-quality NMR data, ensuring reproducibility and reliability in experimental results.

References

  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. ConnectSci. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Decoding the Polypharmacology of Quinoline-3-Carboxylate Derivatives: Target Mechanisms and Assay Validation

Executive Summary: The Privileged Scaffold In modern drug discovery, the quinoline-3-carboxylate scaffold is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for div...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In modern drug discovery, the quinoline-3-carboxylate scaffold is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically recognized for their broad-spectrum biological activities (anti-neoplastic, antimalarial, and anti-inflammatory)[1], quinoline-3-carboxylates and their downstream carboxamide derivatives have evolved from phenotypic screening hits into precisely engineered targeted therapies.

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a tunable probe. By systematically altering the C-3, C-4, and C-6 positions, we can direct the molecule's mechanism of action (MoA) toward three distinct primary targets:

  • Topoisomerase 1 (Top1) (Anticancer)

  • Dihydroorotate Dehydrogenase (DHODH) (Antimalarial/Antiviral)

  • S100A9 / TLR4 Axis (Immunomodulation via carboxamide analogs)

This whitepaper deconstructs the causality behind these mechanisms and provides field-proven, self-validating experimental protocols to evaluate them.

Mechanism I: Topoisomerase 1 (Top1) Poisoning

The Causality of Top1 Trapping

Camptothecin (CPT) and its clinical derivatives (topotecan, irinotecan) are the classical Top1 poisons, but they suffer from severe chemical instability (lactone ring hydrolysis) and susceptibility to efflux pumps. Quinoline-3-carboxylates were engineered to overcome these limitations by acting as non-CPT Top1 poisons[2].

During normal DNA replication, Top1 induces a transient single-strand break to relieve superhelical tension, covalently binding to the 3'-phosphate of the DNA backbone to form a Top1-DNA cleavage complex (Top1cc). Quinoline-3-carboxylates intercalate at the DNA cleavage site and bind to the Top1 active site, stabilizing this transient Top1cc. When a replication fork collides with this trapped complex, it converts the single-strand break into a lethal double-strand break, triggering apoptosis[2].

G Top1 Topoisomerase 1 (Active) Complex Top1-DNA Cleavage Complex (Transient) Top1->Complex Covalent 3'-Phosphotyrosyl Bond DNA Supercoiled DNA DNA->Complex Trapped Trapped Top1cc (Lethal Lesion) Complex->Trapped Intercalation & Stabilization Quinoline Quinoline-3-carboxylate Derivative Quinoline->Trapped Binds Active Site Apoptosis Cell Cycle Arrest & Apoptosis Trapped->Apoptosis Collision with Replication Fork

Mechanism of Top1-DNA cleavage complex stabilization by quinoline-3-carboxylates.

Self-Validating Protocol: Top1-DNA Cleavage Trapping Assay

To prove that a quinoline derivative is a Top1 poison (which traps the complex) rather than a catalytic inhibitor (which prevents Top1 from binding DNA at all), we utilize a denaturing cleavage assay.

Experimental Logic: We use a 3'-radiolabeled DNA fragment. If the drug traps the Top1cc, adding a strong denaturant (SDS) will instantly unfold the Top1 enzyme, irreversibly trapping the covalent bond between the enzyme and the DNA. Subsequent Proteinase K treatment digests the bulk of the Top1 protein, leaving a small peptide stub on the DNA. This shifts the molecular weight of the cleaved DNA fragment, which is then visualized via denaturing Polyacrylamide Gel Electrophoresis (PAGE).

Step-by-Step Methodology:

  • Substrate Preparation: 3'-end label a 161-bp DNA fragment (e.g., from pBluescript SK-) using [α-32P] dNTPs and Klenow fragment. Control: Run an unlabelled control to ensure no background fluorescence interferes with autoradiography.

  • Reaction Assembly: Incubate 10 fmol of labeled DNA with 100 fmol of recombinant human Top1 in reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA) for 15 minutes at 25°C.

  • Compound Titration: Add the quinoline-3-carboxylate derivative in a concentration gradient (e.g., 0.1 μM to 100 μM). Incubate for 20 minutes.

  • Trapping (The Critical Step): Terminate the reaction by rapidly adding 1% SDS. Causality: SDS denatures Top1 instantly, preventing the religation step and locking the covalent complex.

  • Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 50°C for 30 minutes. Causality: Without this step, the massive Top1 protein would prevent the DNA fragment from migrating into the PAGE gel.

  • Resolution: Resolve the fragments on a 12% denaturing polyacrylamide gel (containing 7M urea). Dry the gel and expose it to a phosphorimager.

G Step1 1. Prepare 3'-End Labeled DNA Substrate Step2 2. Incubate Recombinant Top1 + DNA Step1->Step2 Step3 3. Add Quinoline-3-carboxylate (Titration Series) Step2->Step3 Step4 4. Terminate Reaction (1% SDS Addition) Step3->Step4 Induces Top1cc Step5 5. Digest with Proteinase K (Removes Bulk Protein) Step4->Step5 Locks Covalent Bond Step6 6. Denaturing PAGE & Autoradiography Step5->Step6 Enables Gel Migration

Step-by-step workflow for the Top1-DNA cleavage complex trapping assay.

Mechanism II: DHODH Inhibition

The Causality of Metabolic Starvation

In the context of antimalarial and antiviral drug discovery, specific quinoline-3-carboxylates act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH)[3]. DHODH is a mitochondrial enzyme responsible for the fourth step of de novo pyrimidine biosynthesis—catalyzing the oxidation of dihydroorotate (DHO) to orotate.

Rapidly proliferating cells (such as Plasmodium parasites or tumor cells) rely heavily on the de novo pathway rather than the salvage pathway. Quinoline derivatives competitively bind to the ubiquinone (Coenzyme Q) binding site of DHODH, preventing the transfer of electrons and halting pyrimidine production, leading to cell cycle arrest.

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation via FMN Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Block Depletion of Pyrimidine Pool Pyrimidine->Block Inhibited Quinoline Quinoline-3-carboxylate Inhibitor Quinoline->DHODH Blocks Ubiquinone Site Quinoline->Block

DHODH inhibition by quinoline derivatives blocking de novo pyrimidine biosynthesis.

Self-Validating Protocol: DCIP-Coupled DHODH Kinetic Assay

To measure DHODH activity, we use a colorimetric assay coupled to 2,6-dichlorophenolindophenol (DCIP).

Experimental Logic: Since measuring orotate production directly is cumbersome, we provide DCIP as a terminal electron acceptor substitute for ubiquinone. As DHODH oxidizes DHO, it reduces DCIP. Oxidized DCIP is blue; reduced DCIP is colorless. The rate of absorbance decay at 600 nm is directly proportional to enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) to mimic the mitochondrial membrane environment.

  • Reagent Assembly: In a 96-well plate, add 0.1 mM DHO, 0.05 mM decylubiquinone (electron carrier), and 0.06 mM DCIP.

  • Inhibitor Addition: Add the quinoline compound at varying concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar, a known DHODH inhibitor).

  • Initiation: Add 10 nM recombinant human (or Plasmodium) DHODH to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 600 nm every 30 seconds for 15 minutes. Calculate the initial velocity (V0) from the linear portion of the decay curve to determine the IC50.

Mechanism III: Immunomodulation via the S100A9 Axis

When the ester group of a quinoline-3-carboxylate is converted to a carboxamide (yielding compounds like tasquinimod or laquinimod), the pharmacological profile shifts heavily toward immunomodulation[4].

The Causality: These derivatives bind directly to S100A9, a pro-inflammatory calcium-binding protein secreted by myeloid-derived suppressor cells (MDSCs). Normally, S100A9 binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), driving an immunosuppressive tumor microenvironment. By sequestering S100A9, quinoline-3-carboxamides prevent this interaction, effectively unblinding the immune system to the tumor and reducing angiogenesis[4].

Structure-Activity Relationship (SAR) Data Summary

Based on extensive medicinal chemistry optimization, the biological target of the quinoline core is dictated by specific peripheral substitutions. The table below summarizes the SAR data for shifting a quinoline-3-carboxylate toward Top1 poisoning[2].

Position on Quinoline CoreSubstitutionTarget Affinity / Pharmacological EffectMoA / Outcome
C-3 Carboxylate Ester (Ethyl)Baseline Top1 affinity.Moderate antiproliferative activity.
C-3 1,3,4-OxadiazoleDrastic increase in Top1 trapping.Highly potent Top1 poison (IC50 ~29 nM).
C-4 Imidazol-1-yl-propylaminoEnhances DNA intercalation.Forms critical hydrogen bonds in the Top1-DNA major groove.
C-6 4-MethoxyphenylOptimal steric bulk for active site.Prevents Top1 religation; replacing with -CH3 abolishes activity.
C-3 (Modified) CarboxamideShifts target from Top1 to S100A9/DHODH.Immunomodulatory and anti-angiogenic effects.

Data synthesized from Kundu et al. (2019) demonstrating the tunability of the quinoline scaffold.

Conclusion

The quinoline-3-carboxylate scaffold is a masterclass in polypharmacology. As demonstrated, minor structural tweaks can pivot the molecule from a Topoisomerase 1 poison (via DNA intercalation and active site stabilization) to a DHODH inhibitor (via ubiquinone site competition), or an immunomodulator (via S100A9 sequestration). For drug discovery professionals, understanding the causality behind these mechanisms—and deploying rigorous, self-validating assays like the SDS-trapping gel or the DCIP-coupled kinetic assay—is paramount to successfully translating these privileged structures into the clinic.

References

  • Source: eurekaselect.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Strategic Value of a Pre-functionalized Building Block The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Value of a Pre-functionalized Building Block

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutics across a wide spectrum of diseases, including cancer, malaria, and bacterial infections.[3][4][5] The pharmacological diversity of quinoline derivatives underscores the importance of developing versatile synthetic building blocks that allow for systematic exploration of chemical space to optimize biological activity and pharmacokinetic profiles.[1][2]

This guide focuses on Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate , a highly functionalized and strategically valuable building block for drug discovery programs. Its unique substitution pattern offers three distinct and orthogonally reactive sites:

  • C4-Chloro group: Highly activated for nucleophilic aromatic substitution (SNAr).

  • C8-Bromo group: A versatile handle for transition metal-catalyzed cross-coupling reactions.

  • C3-Ethyl carboxylate: Readily modified through hydrolysis or amidation to introduce key pharmacophoric features.

This combination of reactive centers allows for the rapid and controlled synthesis of diverse compound libraries, making it an ideal starting point for hit-to-lead and lead optimization campaigns.

Compound Property Value
CAS Number 1016828-40-2[6][7]
Molecular Formula C₁₃H₁₁BrClNO₂[6]
Molecular Weight 328.59 g/mol [7]
Storage Temperature 2-8°C[6]

Synthesis of the Core Scaffold

The construction of the quinoline core is a well-established field in organic chemistry. The Gould-Jacobs reaction is a particularly powerful method for accessing 4-hydroxyquinoline intermediates, which can then be chlorinated to yield the desired 4-chloroquinoline scaffold. The following protocol outlines a plausible and widely adopted synthetic route.

Protocol 1: Synthesis of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

This synthesis proceeds in three main stages: condensation, thermal cyclization, and chlorination.

Step A: Condensation of 2-bromo-4-methylaniline with Diethyl (ethoxymethylene)malonate (DEEM)

  • To a round-bottom flask, add 2-bromo-4-methylaniline (1.0 eq).

  • Add diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq).

  • Heat the reaction mixture to 100-110 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the mixture to cool to room temperature. The resulting enamine intermediate is often used in the next step without further purification.

Step B: Thermal Cyclization to form Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate

  • The crude enamine from the previous step is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to ~250 °C.[8] This high temperature is necessary to drive the intramolecular cyclization.

  • The reaction progress is monitored by TLC. Upon completion (typically 1-2 hours), the mixture is cooled to room temperature.

  • The diphenyl ether is diluted with a non-polar solvent like n-hexane to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with hexane, and dried to yield the 4-hydroxyquinoline intermediate.

Step C: Chlorination to Yield the Final Product

  • To the dried 4-hydroxyquinoline intermediate (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent. A co-solvent such as toluene may also be used.[8]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification by recrystallization (e.g., from ethanol) or column chromatography on silica gel affords the pure ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate.

G cluster_0 Synthesis Workflow A 2-bromo-4-methylaniline + Diethyl (ethoxymethylene)malonate B Condensation (100-110°C) A->B C Enamine Intermediate B->C D Thermal Cyclization (Diphenyl Ether, ~250°C) C->D E Ethyl 8-bromo-4-hydroxy-6- methylquinoline-3-carboxylate D->E F Chlorination (POCl3, reflux) E->F G Ethyl 8-bromo-4-chloro-6- methylquinoline-3-carboxylate F->G

Caption: Synthetic workflow for the target building block.

Chemical Reactivity and Derivatization Strategies

The true utility of this building block lies in the differential reactivity of its functional groups, enabling selective and sequential modifications.

G cluster_0 Reactivity Map img_node C4_Cl C4-Chloro (SNAr) C4_Cl->img_node C8_Br C8-Bromo (Cross-Coupling) C8_Br->img_node C3_Ester C3-Ester (Hydrolysis/Amidation) C3_Ester->img_node

Caption: Key reactive sites on the quinoline scaffold.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at C4 is highly electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogen and the C3-ester group. This makes it exceptionally susceptible to displacement by a wide range of nucleophiles. This reaction is often the first step in a synthetic sequence due to its typically high efficiency and mild conditions.

  • Causality: The stability of the Meisenheimer intermediate formed during nucleophilic attack at C4 is significantly enhanced by the adjacent nitrogen atom, which can accommodate the negative charge. This makes the C4 position more reactive towards nucleophiles than other positions on the quinoline ring.[9][10]

  • Applications: Introducing amines at this position is a common strategy for developing kinase inhibitors, where the amino group can act as a hydrogen bond donor. Alcohols and thiols can also be used to modulate solubility and target engagement.

Protocol 2: General Procedure for SNAr with an Amine

  • In a sealed vial, dissolve ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF, NMP, or dioxane.

  • Add the desired primary or secondary amine (1.2-2.0 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by column chromatography or recrystallization as needed.

Application Note 2: Transition Metal-Catalyzed Cross-Coupling at the C8 Position

The C8-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.[11] These reactions are fundamental for building molecular complexity and exploring structure-activity relationships (SAR) at this vector.

  • Causality: The carbon-bromine bond can readily undergo oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle. This site is sterically accessible and electronically suitable for a variety of coupling partners.

  • Applications: Suzuki-Miyaura coupling is used to install new aryl or heteroaryl rings, which can extend into new binding pockets of a protein target. Buchwald-Hartwig amination allows for the introduction of diverse amino functionalities, significantly altering the compound's polarity and biological profile.[11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 8-bromoquinoline substrate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃ (3.0 eq).

  • Add a solvent system, commonly dioxane/water or DME/water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (4-12 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Application Note 3: Modification of the C3-Ethyl Ester

The C3-ester provides a final point for modification. It can be hydrolyzed to a carboxylic acid or converted directly into an amide.

  • Causality: The carboxylic acid group is often a critical pharmacophore, capable of forming strong ionic interactions or hydrogen bonds with basic residues (like arginine or lysine) in a protein active site.[1][12] Amides offer a more diverse set of hydrogen bonding patterns and can improve metabolic stability.

  • Applications: Many enzyme inhibitors utilize a carboxylate to mimic a substrate and anchor the molecule in the active site.[12] Converting the ester to a diverse panel of amides is a powerful late-stage diversification strategy in lead optimization.[13]

Protocol 4: Ester Hydrolysis to Carboxylic Acid

  • Dissolve the ethyl ester substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • The carboxylic acid product will typically precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Integrated Synthetic Strategy: A Multi-Step Derivatization Workflow

The orthogonal reactivity of the functional groups allows for a logical and efficient multi-step synthesis to create highly complex molecules. A common and effective strategy is to perform the SNAr reaction first, followed by cross-coupling, and concluding with ester modification.

Caption: A sequential derivatization workflow.

Derivative Class Key Reaction Potential Therapeutic Target Area Representative References
4-AminoquinolinesSNAr with aminesKinase Inhibitors, Anticancer, Antimicrobial[13][14][15]
4-AlkoxyquinolinesSNAr with alcoholsATM Kinase Inhibitors[13]
8-Aryl/Heteroaryl-quinolinesSuzuki-Miyaura CouplingAnticancer, Anti-inflammatory[2][3]
Quinoline-3-carboxylic acidsEster HydrolysisDihydroorotate Dehydrogenase (DHODH) Inhibitors, Antiproliferative Agents[12][16]
Quinoline-3-carboxamidesAmidationATM Kinase Inhibitors[13]

Conclusion

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a powerful and versatile building block for medicinal chemistry. The distinct reactivity of its three functional handles provides researchers with a robust platform for the rapid synthesis of diverse and complex small molecules. By strategically applying nucleophilic substitution, cross-coupling, and ester modification reactions, drug discovery teams can efficiently navigate chemical space to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anticancer Agents in Medicinal Chemistry. Available at: [Link][3]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Available at: [Link][4]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. Available at: [Link][16]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link][1]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). Journal of Medicinal Chemistry. Available at: [Link][13]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (2018). JETIR. Available at: [Link][5]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Available at: [Link][17]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. Available at: [8]

  • Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link][18]

  • 8-Bromo-4-chloro-6-methylquinoline-3-carboxylic acid ethyl ester. NextSDS. Available at: [Link][19]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Available at: [Link][10]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Medicinal Chemistry Letters. Available at: [Link][12]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (2018). RSC Advances. Available at: [Link][20]

  • Ethyl 4-chloroquinoline-3-carboxylate. PubChemLite. Available at: [Link][21]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link][22]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-Position of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (CAS: 1016828-40-2) Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (CAS: 1016828-40-2)

Executive Summary & Mechanistic Rationale

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a highly privileged, multi-functionalized scaffold widely utilized in the development of kinase inhibitors, antimalarials, and targeted therapeutics [1]. The strategic placement of halogens on this quinoline core allows for orthogonal functionalization. This application note details the optimized protocols for Nucleophilic Aromatic Substitution (SNAr) exclusively at the 4-position, preserving the 8-bromo substituent for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The Causality of Regioselectivity

The selective displacement of the 4-chloro group over the 8-bromo group is driven by electronic activation rather than bond dissociation energies.

  • LUMO Lowering: The ethyl 3-carboxylate group acts as a powerful electron-withdrawing group (EWG). Synergistically with the quinoline nitrogen, it dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, specifically at the C4 position.

  • Meisenheimer Complex Stabilization: Nucleophilic attack at C4 generates an anionic Meisenheimer complex. This negative charge is highly stabilized via resonance delocalization onto both the C3-carbonyl oxygen and the N1 quinoline nitrogen.

  • Orthogonal Inertness: The C8-bromide is electronically isolated from this activation pathway and is sterically hindered. Consequently, it remains completely inert under standard SNAr conditions, yielding >99% regioselectivity for the 4-position [2].

SNAr_Mechanism SM Ethyl 8-bromo-4-chloro -6-methylquinoline-3-carboxylate Attack Nucleophilic Attack at C4 SM->Attack Activated by EWG Nuc Nucleophile (Amine) Nuc->Attack Intermediate Meisenheimer Complex (Stabilized by C3-Ester) Attack->Intermediate Rate Determining Elimination Chloride Elimination Intermediate->Elimination Fast Product 4-Amino-8-bromo -6-methylquinoline-3-carboxylate Elimination->Product

Mechanistic pathway of SNAr at the quinoline C4 position.

Experimental Design & Optimization Logic

To ensure high yields and minimize side reactions (such as hydrolysis to the 4-hydroxyquinoline), the reaction conditions must be tailored to the nucleophilicity of the incoming amine.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the optimal acid scavenger. Unlike triethylamine, DIPEA's steric bulk prevents it from acting as a competing nucleophile, entirely avoiding the formation of unwanted quaternary ammonium salts [3].

  • Solvent Dynamics: Polar aprotic solvents (DMF, NMP) are ideal for conventional heating as they do not solvate the nucleophile's lone pair, maximizing its reactivity. For microwave (MW) assisted synthesis, ethanol is preferred due to its excellent microwave-absorbing properties and ability to solubilize the transient polar intermediates [2].

Quantitative Data: Condition Optimization

Table 1: Optimization of Reaction Conditions for 4-Amino Substitution

Nucleophile TypeSolventBaseTemp (°C)TimeYield (%)Rationale
Aliphatic (e.g., Morpholine)DMFDIPEA (2.0 eq)25 - 802 - 4 h85 - 95High nucleophilicity allows mild conditions.
Primary Alkyl AmineEtOHTEA (2.0 eq)80 (Reflux)4 h80 - 90Protic solvent aids in product precipitation.
Aniline (Electron-rich)NMPDIPEA (2.0 eq)13012 h60 - 75Lower nucleophilicity requires high thermal energy.
Aniline (Electron-poor)EtOHNone (or cat. HCl)150 (MW)30 min70 - 85MW irradiation overcomes high activation barriers [2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (LC-MS/TLC) and specific workup procedures inherently verify the success of the reaction before final purification.

Protocol_Workflow Prep 1. Reagent Prep Dry Solvents React 2. S_NAr Reaction Heat/Microwave Prep->React Monitor 3. LC-MS/TLC Verify Conversion React->Monitor Workup 4. Aqueous Wash Remove Amine Monitor->Workup Purify 5. Chromatography Isolate Product Workup->Purify

Step-by-step experimental workflow for SNAr functionalization.

Protocol A: Conventional Heating (For Aliphatic Amines)

Ideal for morpholine, piperidine, and primary alkyl amines.

  • Reaction Assembly: In an oven-dried round-bottom flask under N2 atmosphere, dissolve Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Execution: Stir the reaction mixture at 80 °C.

  • Self-Validation (In-Process Control): At 2 hours, sample the reaction for LC-MS.

    • Diagnostic Check: The starting material exhibits a distinct isotopic pattern for 1 Cl and 1 Br atom (M, M+2, M+4). Successful conversion is confirmed by the disappearance of this pattern and the emergence of the product mass showing only a 1 Br isotopic pattern (M, M+2).

  • Aqueous Workup: Cool to room temperature and quench with ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

    • Causality: Wash the combined organic layers with 5% aqueous citric acid or dilute HCl. This selectively protonates the unreacted aliphatic amine and DIPEA, pulling them into the aqueous layer and leaving only the product and trace starting material in the organic phase.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (For Anilines)

Required for weakly nucleophilic anilines or sterically hindered amines.

  • Reaction Assembly: To a microwave-safe vial, add the quinoline starting material (1.0 equiv, 0.5 mmol), the aniline derivative (1.1 equiv), and absolute ethanol (4.0 mL).

  • Catalysis (Optional): For highly electron-deficient anilines, the addition of catalytic concentrated HCl (1-2 drops) protonates the quinoline N1, further activating the C4 position. If acid is used, omit DIPEA. Otherwise, add DIPEA (1.5 equiv).

  • Execution: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes [2].

  • Self-Validation: Evaporate the ethanol in vacuo. Re-dissolve the crude mixture in dichloromethane (DCM) and perform TLC (typically 7:3 Hexanes:EtOAc). The product will appear as a highly fluorescent blue/green spot under 365 nm UV light, distinct from the starting material.

  • Workup & Purification: Wash the DCM layer with saturated NaHCO3 (to neutralize any acid/DIPEA hydrochloride), dry over MgSO4, and purify via silica gel chromatography.

Substrate Scope & Expected Outcomes

Table 2: Representative Scope of Nucleophiles and Expected Yields

NucleophileReagent ClassProtocolExpected Yield (%)Product Characteristics
MorpholineSec-Aliphatic AmineA (80 °C)88 - 92White to off-white solid; highly soluble in DCM.
BenzylaminePri-Aliphatic AmineA (80 °C)85 - 90Pale yellow solid; distinct benzylic CH2 shift in 1H NMR (~4.5 ppm).
3-AminobenzenesulfonamideAnilineB (MW, 150 °C)75 - 82Yellow powder; requires polar eluent (e.g., 5% MeOH in DCM) for purification [2].
4-FluoroanilineAnilineB (MW, 150 °C)70 - 78Crystalline solid; 19F NMR active for easy characterization.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

  • A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Heteroletters. URL: [Link]

Method

Application Notes & Protocols: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and clinical candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and capacity for key hydrogen bonding interactions make it an ideal framework for designing small molecule kinase inhibitors.[3][4] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[5]

This guide focuses on a highly functionalized and strategically designed starting material: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate . The specific arrangement of its functional groups—a reactive chloro group at the 4-position, a bromo group at the 8-position suitable for cross-coupling, a modifiable ester at the 3-position, and a methyl group at the 6-position—provides a robust platform for generating diverse libraries of potent and selective kinase inhibitors.

Strategic Analysis of the Starting Scaffold

The synthetic utility of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate lies in the differential reactivity of its substituents. This allows for a controlled, sequential chemical modification to explore the chemical space within a kinase's ATP-binding pocket.

  • C4-Chloro Group : This is the most reactive site for nucleophilic aromatic substitution (SNAr). It is the primary handle for introducing a key pharmacophore, often an aniline derivative, which typically forms critical hydrogen bond interactions with the "hinge region" of the kinase.[6][7]

  • C8-Bromo Group : This site is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). Modification at this position allows for the introduction of substituents that can probe deeper into the ATP binding site or be tailored to improve physicochemical properties like solubility and metabolic stability.[8][9]

  • C3-Ethyl Carboxylate : The ester group is a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to a wide range of amides, which can introduce new hydrogen bond donors or acceptors to enhance target affinity and selectivity.[8][10]

Caption: Key reactive sites on Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate.

Synthetic Workflow & Experimental Protocols

A typical synthetic strategy involves a three-stage process: installation of the hinge-binding moiety at C4, diversification at C8, and finally, modification of the C3-ester. This sequence leverages the decreasing reactivity of the functional groups.

G A Starting Material Ethyl 8-bromo-4-chloro-6- methylquinoline-3-carboxylate B Intermediate 1 4-Anilino-8-bromo-quinoline A->B Protocol 2.1: SNAr at C4 C Intermediate 2 4-Anilino-8-aryl-quinoline B->C Protocol 2.2: Suzuki Coupling at C8 D Final Product Kinase Inhibitor Candidate C->D Protocol 2.3: Amide Formation at C3

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Rationale: This is the foundational step to install the amine moiety that will interact with the kinase hinge region. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing quinoline nitrogen. Isopropanol is a common solvent, and the reaction may be acid-catalyzed or proceed thermally.

Materials:

  • Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, 2.0 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 eq) and the chosen substituted aniline (1.1 eq).

  • Add solvent (e.g., isopropanol) to achieve a concentration of approximately 0.1 M.

  • Optional: If the aniline salt is used or if the aniline is not a strong enough nucleophile, add DIPEA (2.0 eq) to act as a base.

  • Fit the flask with a condenser and place it under an inert atmosphere.

  • Heat the reaction mixture to reflux (for IPA, ~85 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with cold isopropanol or diethyl ether.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-anilino-8-bromo-quinoline intermediate.

Protocol 2.2: Palladium-Catalyzed Suzuki Cross-Coupling at the C8-Position

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl or heteroaryl groups at the C8 position from commercially available boronic acids or esters. This step is crucial for tuning the inhibitor's selectivity and pharmacokinetic profile.

Materials:

  • 4-Anilino-8-bromo-quinoline intermediate (from Protocol 2.1) (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 8-bromo intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system (dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 8-aryl substituted intermediate.

Protocol 2.3: Amide Formation via Ester Hydrolysis and Coupling

Rationale: Converting the C3-ester to an amide can introduce crucial hydrogen bonding interactions and improve the compound's solubility and cell permeability. This two-step process first generates the carboxylic acid, which is then activated and coupled with a desired amine.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the 8-aryl substituted intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until LC-MS analysis confirms complete hydrolysis of the ester.

  • Cool the mixture and carefully acidify to pH ~4-5 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or dichloromethane.

  • Add the desired amine (1.2 eq) and a coupling agent such as HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq).

  • Add a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor.

Application Focus: Targeting the ATM Kinase Pathway

Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA Damage Response (DDR) pathway.[10] Cancer cells often hijack the DDR pathway to survive DNA-damaging therapeutics, making ATM an attractive target for inhibitors that can sensitize tumors to radiation and chemotherapy.[10] Quinoline-3-carboxamides have been identified as a promising class of ATM inhibitors.[8][10]

cluster_0 Normal ATM Signaling Pathway cluster_1 Inhibition by Synthesized Compound DNA Damage DNA Damage ATM Kinase (Active) ATM Kinase (Active) DNA Damage->ATM Kinase (Active) Activates Downstream Effectors (p53, CHK2) Downstream Effectors (p53, CHK2) ATM Kinase (Active)->Downstream Effectors (p53, CHK2) Phosphorylates Cell Cycle Arrest, DNA Repair, Apoptosis Cell Cycle Arrest, DNA Repair, Apoptosis Downstream Effectors (p53, CHK2)->Cell Cycle Arrest, DNA Repair, Apoptosis Inhibitor Quinoline-based Inhibitor Blocked ATM Kinase ATM Kinase (Inactive) Inhibitor->Blocked ATM Kinase Inhibits ATP Binding

Caption: Simplified ATM signaling pathway and mechanism of inhibition.

Structure-Activity Relationship (SAR) Insights

Data from synthesized libraries allows for the development of SAR, guiding future optimization.

Position ModifiedSubstituent TypeGeneral Effect on ActivityRationale
C4-Aniline Small, hydrophobic groups (e.g., methyl, chloro) on the aniline ringOften increases potencyFills a small hydrophobic pocket near the hinge region.[6]
C8-Aryl Heterocycles (e.g., pyridine, morpholine)Can improve solubility and pharmacokinetic propertiesIntroduces polar atoms and can form additional interactions.
C3-Amide Primary or secondary amides with small alkyl groupsModulates solubility and cell permeabilityBalances lipophilicity and hydrogen bonding potential.[8]

Conclusion

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a high-potential starting material for the discovery of novel kinase inhibitors. Its well-defined reactive sites enable a logical and efficient synthetic approach to generate diverse molecular architectures. By systematically applying nucleophilic substitution, palladium-catalyzed cross-coupling, and amide formation reactions, researchers can rapidly build libraries of compounds for screening against various kinase targets. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this versatile scaffold in modern drug discovery programs targeting diseases driven by aberrant kinase signaling.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Lapatinib Synthetic Routes. MedKoo Biosciences.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate. Sigma-Aldrich.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC.
  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Open Access Journals.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Selected kinase profile of 4 key compounds. ResearchGate.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.

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Application

Application Notes & Protocols: A Guide to the In Vitro Evaluation of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate Derivatives

Introduction The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Quinoline derivatives often exert their effects through diverse mechanisms such as the inhibition of protein kinases, intercalation with DNA, induction of apoptosis, and disruption of the cell cycle.[1][3][4] The specific scaffold, Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate, serves as a versatile synthetic intermediate for the development of potent and selective inhibitors, notably for targets like Ataxia Telangiectasia Mutated (ATM) kinase.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and execute robust in vitro assays for the functional characterization of this promising class of molecules. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and yield reproducible, high-quality data. The following sections detail critical methodologies from initial compound handling to a suite of primary and secondary assays designed to elucidate potential anticancer and antimicrobial activities.

Section 1: Critical First Steps: Compound Handling and Solubilization

The accuracy of any in vitro assay is fundamentally dependent on the precise handling and solubilization of the test compound. Quinoline derivatives are often hydrophobic, making their solubility in aqueous assay buffers a primary challenge that must be addressed to avoid misleading results.[6][7]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of quinoline-based compounds due to its ability to dissolve a wide range of organic molecules.[6][8] Creating a high-concentration stock (e.g., 10-50 mM) is critical as it minimizes the final percentage of organic solvent in the aqueous assay medium, thereby reducing potential solvent-induced artifacts.

Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 1-5 mg of the Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate derivative into a sterile glass vial with a PTFE-lined cap.

  • Solvent Addition: Add the calculated volume of anhydrous, molecular biology-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming (e.g., 37°C) can be applied, but stability at elevated temperatures should be considered.[7]

  • Inspection & Storage: Ensure the final solution is clear and free of particulates. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Mitigating Precipitation in Aqueous Buffers

A common pitfall is compound precipitation when the DMSO stock is diluted into the aqueous assay buffer, an event sometimes called "DMSO shock".[6] This occurs when the compound's concentration exceeds its kinetic solubility in the final medium.[6]

Best Practices:

  • Final DMSO Concentration: Keep the final DMSO concentration in the assay below 0.5% (v/v) whenever possible, and always include a vehicle control (media with the same final DMSO concentration) to account for any solvent effects.

  • Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or mixing to facilitate dispersion and minimize localized high concentrations.

  • Solubility Assessment: If precipitation persists, perform a kinetic solubility assay to determine the maximum soluble concentration of your compound under the specific assay conditions.[6]

Section 2: Primary Assays for Anticancer Activity

Based on the known mechanisms of quinoline derivatives, a logical screening cascade begins with assessing general cytotoxicity, followed by assays to dissect the specific mode of action, such as apoptosis induction or kinase inhibition.[3][4]

Cell Viability and Cytotoxicity Assay (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[10] The intensity of the color is directly proportional to the number of viable cells.[10][11] The XTT assay is an alternative where the formazan product is water-soluble, simplifying the protocol by removing the solubilization step.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

  • Dosing: Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS/HCl mixture to each well to dissolve the purple formazan crystals.[11][12] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

Parameter Description Typical Values
Cell Line Cancer cell line relevant to the therapeutic hypothesis (e.g., A549, HT29, MCF-7)[3][13]5,000 - 10,000 cells/well
Compound Conc. 8-10 point, 3-fold serial dilution0.01 µM to 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
Vehicle Control Medium with the same final DMSO concentration as the highest compound dose0.1% - 0.5% DMSO
Positive Control A known cytotoxic agent (e.g., Doxorubicin, Cisplatin)[3]Varies by cell line

Table 1: Example parameters for an MTT cell viability assay.

Apoptosis Induction Assay (Caspase-Glo® 3/7)

Principle: A key mechanism of anticancer drugs is the induction of apoptosis, a form of programmed cell death executed by a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.[14] This "add-mix-measure" format is highly amenable to high-throughput screening.[14]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate and treat with the quinoline derivatives as described in the MTT assay (Section 2.1, steps 1-3). A shorter incubation time (e.g., 6, 12, or 24 hours) is often appropriate for apoptosis assays.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Causality & Controls:

  • Why a white plate? To maximize the luminescent signal and prevent crosstalk between wells.

  • Negative Control: Untreated or vehicle-treated cells establish the basal level of apoptosis.

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine, Paclitaxel) validates that the assay system is responsive.[15]

  • Orthogonal Confirmation: For lead compounds, confirm apoptosis using a secondary method like Annexin V staining, which detects the externalization of phosphatidylserine in early-stage apoptosis.[15][16][17]

Biochemical Kinase Inhibition Assay (ADP-Glo™/Kinase-Glo®)

Principle: Many quinoline derivatives function as ATP-competitive kinase inhibitors.[1] Luminescence-based kinase assays are robust methods for quantifying enzyme activity. The Kinase-Glo® assay measures ATP consumption; a potent inhibitor will leave more ATP in the reaction, resulting in a higher luminescent signal.[18] Conversely, the ADP-Glo™ assay measures ADP production; an inhibitor will decrease ADP formation, leading to a lower signal.[19] Measuring ADP formation is often more sensitive as it detects product appearance rather than substrate depletion.[19]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of the quinoline derivative in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the following:

    • 1 µL of inhibitor or vehicle (5% DMSO).[20]

    • 2 µL of the target kinase and its specific substrate peptide.

    • 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously provide luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure luminescence. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Control Purpose Composition
No-Enzyme Control Defines background signalAll components except the kinase
Vehicle Control (100% Activity) Defines uninhibited kinase activityAll components with DMSO instead of inhibitor
Positive Control Inhibitor Validates assay sensitivityA known inhibitor for the target kinase (e.g., Staurosporine)

Table 2: Essential controls for a robust biochemical kinase assay.

Section 3: Antimicrobial Susceptibility Testing

The quinoline core is also prevalent in many antibacterial agents. Therefore, assessing the antimicrobial properties of new derivatives is a valuable parallel screening effort.

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[21][22]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: From an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli), prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[23]

  • Compound Dilution: In a sterile 96-well U-bottom plate, prepare two-fold serial dilutions of the quinoline derivative in the broth, typically from 128 µg/mL down to 0.25 µg/mL over 10 wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[23]

Section 4: Visualizing the Experimental Workflow

To ensure clarity and reproducibility, experimental workflows can be effectively mapped using diagrams. The following visualizations, created using the DOT language, outline a comprehensive screening cascade and a detailed cell-based assay workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Selectivity & Advancement p1 Compound Library of Quinoline Derivatives p2 High-Throughput Cell Viability (e.g., MTT Assay @ 10 µM) p1->p2 p3 Identify 'Hits' (% Inhibition > 50%) p2->p3 p4 IC50 Determination (10-point dose-response) p3->p4 p5 Confirm Potent Compounds (IC50 < 10 µM) p4->p5 p6 Apoptosis Assay (Caspase-Glo) p5->p6 p7 Kinase Inhibition Assay (Biochemical) p5->p7 p8 Orthogonal Assays (e.g., Cell Cycle Analysis) p5->p8 p9 Counter-screen on Non-cancerous Cell Line p6->p9 p7->p9 p8->p9 p10 Lead Candidate Selection p9->p10

Caption: A hierarchical screening cascade for identifying anticancer quinoline derivatives.

G cluster_workflow Detailed Workflow: Cell-Based Assay A Day 1: Seed Cells in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Day 2: Prepare Serial Dilutions of Quinoline Derivative B->C D Treat Cells with Compound (Include Vehicle/Positive Controls) C->D E Incubate 48-72h (Drug Exposure) D->E F Add Assay Reagent (e.g., MTT, Caspase-Glo) E->F G Incubate as per Protocol F->G H Read Plate (Absorbance/Luminescence) G->H I Data Analysis: Normalize to Controls, Calculate IC50/EC50 H->I J Report & Decision Making I->J

Caption: Step-by-step workflow for a typical cell-based in vitro assay.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). National Center for Biotechnology Information.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Springer.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021, November 1). Ingenta Connect.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega.
  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC. (2018, November 29). National Center for Biotechnology Information.
  • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. (n.d.). BenchChem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 19). Brieflands.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Taylor & Francis Online.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2025, September 23). ACS Publications.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience.
  • In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. (n.d.). Promega.
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Technical Manual. (n.d.). Promega. Retrieved from [Link]

  • Graphviz tutorial - YouTube. (2021, January 14). YouTube.
  • LanthaScreen Eu kinase binding assay for ALK Overview. (n.d.). Thermo Fisher Scientific.
  • Drawing graphs with Graphviz. (2012, June 11). Graphviz.
  • Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022, January 11). ResearchGate.
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. (n.d.). BenchChem.
  • Antimicrobial Susceptibility Testing. (2024, May 27). National Center for Biotechnology Information.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • SLK Kinase Assay. (n.d.). Promega Corporation.
  • Quick Graphviz Tutorial. (2019, January 2). Dirk Colbry.
  • Graphviz workflow 1 - YouTube. (2023, February 25). YouTube.
  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers.
  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Society of Toxicology.
  • Quality by Design for Preclinical In Vitro Assay Development - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, June 3). Journal of Medicinal Chemistry.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI.
  • 8-Bromo-4-chloro-6-methylquinoline-3-carboxylic acid ethyl ester. (n.d.). NextSDS.
  • Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). BenchChem.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (n.d.). RSC Publishing.
  • ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate. (n.d.). Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate in DMSO

Welcome to the technical support center for handling Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO).

I. Troubleshooting Guide: Compound Insolubility in DMSO

Researchers may encounter difficulties in completely dissolving Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate in DMSO. This can manifest as a persistent suspension, cloudiness, or visible particulates. The following guide offers a systematic approach to resolving these issues.

Question: My compound is not fully dissolving in DMSO at room temperature. What are the initial steps I should take?

Answer:

Initial insolubility is a common challenge, particularly with complex heterocyclic compounds like quinoline derivatives.[1][2] The primary goal is to provide sufficient energy to overcome the crystal lattice energy of the solid compound.[2] Here is a step-by-step protocol to address this:

Experimental Protocol: Initial Dissolution

  • Vigorous Vortexing: Securely cap the vial containing the compound and DMSO. Vortex the mixture vigorously for 1-2 minutes.[3][4] Visual inspection against a light source can help determine if particulates remain.

  • Sonication: If vortexing is insufficient, place the vial in a sonicator water bath for 5-10 minutes.[4][5] The ultrasonic waves can help break up aggregates and enhance dissolution.

  • Gentle Warming: As a next step, warm the solution in a water bath set to 30-40°C for 10-15 minutes.[3][4][5] Intermittent vortexing during this period is recommended. Caution: Do not exceed 40°C initially, as excessive heat can potentially degrade the compound.

dot graph TD { A[Start: Compound Suspension in DMSO] --> B{Initial Troubleshooting}; B --> C[Vortex Vigorously]; C --> D{Particulates Remain?}; D -- Yes --> E[Sonicate]; D -- No --> F[Solution Homogeneous]; E --> G{Particulates Remain?}; G -- Yes --> H[Gentle Warming: 30-40°C]; G -- No --> F; H --> I{Particulates Remain?}; I -- Yes --> J[Proceed to Advanced Troubleshooting]; I -- No --> F; }

Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.

Question: I've tried vortexing, sonication, and gentle warming, but my compound still won't dissolve. What are the next steps?

Answer:

Persistent insolubility suggests that more fundamental factors may be at play. The following advanced troubleshooting steps should be considered:

1. Assess Compound Purity and Solid-State Form:

  • Purity: Impurities can significantly impact solubility. It's crucial to ensure the purity of the compound is >98%, as confirmed by methods like HPLC.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. Amorphous forms are generally more soluble than highly crystalline ones.[6] If possible, review the certificate of analysis for information on the compound's solid-state characterization.

2. Verify Solvent Quality:

  • Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can decrease the solubility of hydrophobic compounds. Use fresh, anhydrous, high-purity DMSO (≥99.9%) from a sealed container.

  • Proper Storage: Ensure DMSO is stored in a tightly sealed container in a dry environment to prevent moisture absorption.

3. Incremental Heating Protocol:

If the initial gentle warming is ineffective, a more controlled, incremental heating approach can be employed.

Experimental Protocol: Incremental Heating

  • Prepare a water bath and a calibrated thermometer.

  • Increase the temperature of the water bath to 50°C. Place the vial in the bath for 10-15 minutes, vortexing intermittently.

  • If the compound remains insoluble, increase the temperature in 10°C increments, holding for 10-15 minutes at each step, up to a maximum of 80°C.

  • Visually inspect for dissolution at each temperature increment.

  • Critical Note: The thermal stability of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is not extensively documented in publicly available literature. Therefore, it is crucial to be aware of potential degradation at elevated temperatures. If the solution develops a color change (e.g., yellowing or browning), it may indicate degradation, and heating should be stopped immediately.

ParameterInitial ProtocolAdvanced Protocol
Temperature 30-40°C50-80°C (in 10°C increments)
Duration 10-15 minutes10-15 minutes per increment
Monitoring Visual inspectionVisual inspection and for color change

Caption: Comparison of initial and advanced heating protocols.

dot graph TD { A[Start: Persistent Suspension] --> B{Advanced Troubleshooting}; B --> C[Assess Compound Purity & Form]; B --> D[Verify DMSO Quality]; B --> E[Incremental Heating Protocol]; E --> F{50°C for 10-15 min}; F --> G{Dissolved?}; G -- No --> H{Increase to 60°C}; H --> I{Dissolved?}; I -- No --> J{...up to 80°C}; J --> K[Consult with Technical Support]; G -- Yes --> L[Solution Homogeneous]; I -- Yes --> L; }

Caption: Advanced troubleshooting workflow for persistent insolubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate in DMSO?

Q2: Can I use a co-solvent with DMSO to improve solubility?

For preparing stock solutions intended for biological assays, it is generally recommended to use 100% DMSO to maintain consistency and avoid introducing additional variables.[1][4] If the final application allows, a co-solvent system could be explored, but this would require extensive validation to ensure it doesn't interfere with downstream experiments.

Q3: My compound dissolved after heating, but it precipitated upon cooling to room temperature. What should I do?

This indicates that you have created a supersaturated solution. The compound's solubility is temperature-dependent, and it is less soluble at room temperature.

  • Option 1: Use Immediately: The best practice is to use the stock solution while it is still warm and the compound is fully dissolved.[5]

  • Option 2: Maintain at a Slightly Elevated Temperature: If feasible for your experimental setup, you can store the stock solution at a slightly elevated temperature (e.g., 37°C) to maintain solubility. However, long-term stability at this temperature would need to be determined.

  • Option 3: Re-dissolve Before Use: If the solution has cooled and precipitated, you will need to repeat the gentle warming and vortexing steps to re-dissolve the compound before each use.[5] Be mindful that repeated heating and cooling cycles could potentially degrade the compound over time.

Q4: I've prepared a stock solution in DMSO. How should I store it?

Proper storage is critical for maintaining the integrity of your compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[3]

  • Protection from Light: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, as quinoline derivatives can be light-sensitive.[5]

Q5: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?

High concentrations of DMSO can be toxic to cells.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, with 0.1% being preferable.[5] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[4]

III. References

  • Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry . Organic Chemistry Portal. [Link]

  • DMSO (DIMETHYL SULFOXIDE) - Ataman Kimya . Ataman Kimya. [Link]

  • DMSO Solvent Properties Overview . Scribd. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation . AntBio. [Link]

  • Dimethyl sulfoxide - Wikipedia . Wikipedia. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions . ACS Publications. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions . PMC. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility . PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulate Bio. [Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions . ResearchGate. [Link]

  • How do I make a stock solution of a substance in DMSO? . ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know . Ziath. [Link]

Sources

Optimization

optimizing HPLC methods for the purification of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Technical Support Center: HPLC Purification of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Purification of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic isolation of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate . This highly lipophilic, multi-halogenated quinoline derivative presents unique purification challenges, including poor aqueous solubility, basic nitrogen-induced peak tailing, and co-elution with structurally analogous synthetic impurities (e.g., des-bromo or regioisomers).

Below, we synthesize field-proven insights with rigorous causality to help you troubleshoot and optimize your HPLC workflows.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am using a standard C18 column, but my target compound co-elutes with des-halogenated impurities. How can I improve resolution? A1: Standard C18 stationary phases separate molecules primarily based on hydrophobicity. Because the des-bromo or positional isomers of your quinoline derivative have nearly identical hydrophobic profiles, a C18 column often fails to resolve them[1].

The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases possess an electron-deficient fluorinated aromatic ring that introduces multiple alternative selectivity mechanisms: π−π overlap, dipole-dipole interactions, and specific affinity for halogen atoms[1][2]. The highly electronegative halogens on your target molecule (8-bromo, 4-chloro) will interact strongly with the PFP phase, drastically altering the band spacing and resolving positional isomers that co-elute on alkyl phases[3][4].

PFP_Selectivity cluster_features Analyte Structural Features cluster_interactions PFP Stationary Phase Interactions Molecule Ethyl 8-bromo-4-chloro- 6-methylquinoline-3-carboxylate Halogens Bromo & Chloro Substituents Molecule->Halogens Aromatic Quinoline Core Molecule->Aromatic BasicN Basic Nitrogen Molecule->BasicN Dipole Dipole-Dipole & Halogen Affinity Halogens->Dipole PiPi π-π Overlap Aromatic->PiPi Hbond Hydrogen Bonding BasicN->Hbond Resolution Enhanced Isomeric Resolution Dipole->Resolution PiPi->Resolution Hbond->Resolution

Fig 1: Orthogonal selectivity mechanisms of PFP columns for halogenated quinolines.

Q2: The peak for my quinoline derivative is exhibiting severe tailing (USP Tailing Factor > 2.0). Is this a column degradation issue? A2: Not necessarily. Peak tailing in HPLC can be physical (e.g., a void in the column bed or a blocked frit) or chemical[5][6]. To self-validate the root cause, inject a neutral standard like toluene. If the neutral peak is symmetrical but your quinoline tails, you have a chemical issue: secondary acid-base interactions[6].

The Causality: The silica matrix of standard HPLC columns contains residual silanol groups (Si-OH). At mid-range pH, these silanols ionize into negatively charged sites (Si-O⁻). The basic nitrogen of the quinoline ring becomes protonated and acts as a cation, creating a strong, "velcro-like" ionic interaction that delays elution and causes tailing[6][7].

The Solution:

  • Lower the pH: Use an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) in your mobile phase. This fully protonates the residual silanols, neutralizing their negative charge and suppressing the secondary interaction[5][7].

  • Column Chemistry: Utilize a highly end-capped, base-deactivated column designed specifically to shield basic compounds from silanols[5].

Troubleshooting Start Issue: Severe Peak Tailing CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral TailingNeutral Neutral Peak Tails CheckNeutral->TailingNeutral Yes TailingBase Only Quinoline Tails CheckNeutral->TailingBase No Physical Physical Issue: Void or Blocked Frit TailingNeutral->Physical Chemical Chemical Issue: Silanol Interactions TailingBase->Chemical FixPhysical Reverse/Flush Column or Replace Frit Physical->FixPhysical FixChemical Lower pH to 2.5 (TFA) OR Use Base-Deactivated Phase Chemical->FixChemical

Fig 2: Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Q3: I am experiencing low recovery rates and high backpressure after a few injections. What is happening? A3: Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is highly lipophilic. If your sample is dissolved in 100% strong organic solvent (like DMSO or pure Acetonitrile) but your initial mobile phase is highly aqueous, the compound will precipitate instantaneously at the column head. This causes high backpressure and blocks the inlet frit[5].

The Solution: Dissolve the crude compound in the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water). If solubility is too low, use a small volume of a stronger solvent but inject a minimal volume (<10 µL for analytical runs) to prevent solvent-mismatch band broadening. Always use a guard column to protect the main analytical column from precipitated matrix components.

Quantitative Data Presentation

To illustrate the impact of stationary phase selection on this specific class of molecules, the following table summarizes typical performance metrics when optimizing the method from a standard C18 to a PFP phase.

ParameterStandard C18 (Alkyl Phase)PFP (Pentafluorophenyl Phase)Mechanistic Driver
Selectivity (α) vs. Des-bromo impurity 1.05 (Co-elution)> 1.80 (Baseline Resolution)Halogen affinity and π−π interactions on PFP[1][2].
USP Tailing Factor (As) 2.2 - 2.8 (Severe Tailing)1.0 - 1.2 (Symmetrical)PFP phases often exhibit lower secondary silanol interactions[1].
Retention Time (k') High (Hydrophobic retention)Moderate to HighAlternative retention mechanisms allow for lower organic modifier use[2].
Optimal Mobile Phase Modifier 0.1% TFA or TEA0.1% Formic AcidPFP is highly compatible with LC-MS friendly acidic modifiers[1][3].

Step-by-Step Experimental Protocol: Preparative HPLC Purification

This protocol outlines a self-validating workflow for the isolation of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate from a crude synthetic mixture.

Phase 1: System Preparation & Equilibration

  • Column Selection: Install a Preparative PFP Column (e.g., 250 x 21.2 mm, 5 µm particle size) to maximize resolution of halogenated impurities[2][4].

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA). (TFA lowers the pH to ~2.0, fully protonating silanols and the quinoline nitrogen to ensure sharp peaks[7]).

    • Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% TFA.

  • Equilibration: Flush the system with 5 column volumes (CV) of 50% B to establish a stable baseline and uniform column bed chemistry[8].

Phase 2: Sample Loading & Elution 4. Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm PTFE syringe filter to remove particulates[8]. 5. Gradient Design:

  • 0 - 5 min: Isocratic hold at 50% B (allows polar impurities to elute).

  • 5 - 25 min: Linear gradient from 50% B to 95% B (targets the highly lipophilic quinoline core).

  • 25 - 30 min: Isocratic wash at 95% B (clears strongly retained hydrophobic byproducts).

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (quinoline-specific absorbance)[7][8].

Phase 3: Recovery & Validation 7. Fraction Collection: Collect the major peak eluting during the gradient phase. 8. Solvent Removal: Remove the acetonitrile via rotary evaporation under reduced pressure at 40°C. Lyophilize the remaining aqueous layer to yield the pure compound as a solid. 9. Purity Check: Re-inject a 1 mg/mL sample of the purified solid onto an Analytical PFP column using a shallower gradient to confirm >99% purity and the absence of regioisomers.

References

  • Thermo Fisher Scientific. "Pfp Reversed Phase Hplc Columns." thermofisher.com.
  • United Chemical Technologies (UCT). "SELECTRA® PFPP HPLC COLUMNS." unitedchem.com.
  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." hawach.com.
  • Advanced Materials Technology. "HALO PFP uHPLC COLuMNS." hplc.eu.
  • Agilent Technologies. "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns." agilent.com.
  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com.
  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." agilent.com.
  • Axion Labs. "HPLC Peak Tailing." axionlabs.com.
  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives." benchchem.com.

Sources

Troubleshooting

overcoming steric hindrance in reactions with Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for complex heterocyclic functionalization. Working with Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for complex heterocyclic functionalization. Working with Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate presents a unique dual-front steric challenge. At the C4 position, the reactive chloro group is severely shielded by the adjacent, bulky C3-ethyl carboxylate. At the C8 position, the bromo group suffers from peri-interactions and steric crowding from the adjacent quinoline nitrogen lone pair.

In this guide, we move beyond basic protocols. We will explore the causality behind why standard reactions fail on this scaffold and provide self-validating, step-by-step workflows to overcome these thermodynamic and kinetic barriers.

Workflow: Site-Selective Steric Navigation

G Start Substrate: Ethyl 8-bromo-4-chloro- 6-methylquinoline-3-carboxylate Target Select Target Site Start->Target C4 C4-Chloro (Hindered by C3-Ester) Target->C4 Nucleophilic Attack C8 C8-Bromo (Hindered by N-Lone Pair) Target->C8 Metalation SNAr SNAr Pathway (Microwave, DIPEA) C4->SNAr PdC4 Pd-Catalyzed Amination (If SNAr fails) C4->PdC4 PdC8 Cross-Coupling (Suzuki/Buchwald) Bulky Ligands (BrettPhos/RuPhos) C8->PdC8 Radical 1-Electron Radical Pathway (t-BuXantphos for severe bulk) C8->Radical

Decision matrix for chemoselective functionalization of the hindered quinoline scaffold.

Part 1: Troubleshooting C4-Chloro Functionalization

FAQ & Mechanistic Insights

Q: Why is my nucleophilic aromatic substitution (SNAr) at the C4 position yielding <10% product, with mostly unrecovered starting material? A: While the C4-chloro group is electronically activated by the electron-withdrawing nature of the quinoline ring, it is sterically blocked by the adjacent C3-ethyl carboxylate. Bulky nucleophiles cannot achieve the proper Bürgi-Dunitz trajectory required to form the Meisenheimer complex. Furthermore, using standard amine bases (like triethylamine) can lead to competitive side reactions or degradation.

Q: How can I force the SNAr reaction without degrading the ethyl ester? A: You must alter the thermodynamic environment. Microwave irradiation provides the rapid, localized heating necessary to overcome the high activation energy barrier caused by steric repulsion. Additionally, switch your base to N,N-diisopropylethylamine (Hünig's base, DIPEA). DIPEA acts as an excellent "proton sponge" but its built-in steric hindrance prevents it from acting as a competing nucleophile, ensuring a clean reaction profile[1].

Protocol 1: Microwave-Assisted SNAr at the C4 Position

This protocol is self-validating: the use of a non-nucleophilic base ensures that any conversion observed by LC-MS is exclusively the desired product, eliminating false positives from base-adducts.

  • Preparation: Charge a 10 mL microwave-safe vial with Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 equiv, 0.5 mmol).

  • Reagent Addition: Add the desired amine nucleophile (1.5 equiv) and DIPEA (2.0 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL, 0.2 M). Causality: NMP is chosen over DMF for its higher boiling point and superior microwave absorption characteristics.

  • Irradiation: Seal the vial and irradiate at 150 °C for 30–45 minutes with high stirring.

  • Workup: Cool to room temperature, quench with ice water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 2: Troubleshooting C8-Bromo Cross-Coupling

FAQ & Mechanistic Insights

Q: I am attempting a Buchwald-Hartwig amination at the C8-bromo position, but the reaction stalls completely. Is the catalyst being poisoned? A: While quinoline nitrogens can coordinate to palladium and dampen reactivity, the primary issue here is steric hindrance inhibiting the catalytic cycle. The C8-bromo is flanked by the quinoline nitrogen, creating a highly congested pocket. Standard ligands (like PPh₃ or dppf) fail to promote the necessary orbital overlap for oxidative addition.

Q: How do I select the right ligand to overcome this specific steric bulk? A: You must use dialkylbiaryl phosphine ligands (the Buchwald series) or rigid xanthene-based ligands. The choice depends on the amine you are coupling. Density Functional Theory (DFT) calculations reveal that for Pd-BrettPhos, the rate-limiting step is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[2]. Counterintuitively, if you are coupling a highly bulky secondary amine, using RuPhos is advantageous because the massive steric bulk of the amine actually reduces the activation energy barrier for reductive elimination, forcing the product off the metal center[2].

Q: What if the substrate is too hindered even for BrettPhos/RuPhos? A: In cases of extreme steric crowding, you can bypass the traditional 2-electron oxidative addition entirely. Recent studies demonstrate that using an extremely bulky catalyst like t-BuXantphos forces the thermal activation of the aryl halide through a much faster 1-electron radical halogen abstraction pathway[3]. Severe steric hindrance, when matched with a sterically demanding catalyst, actually accelerates activation[3].

Quantitative Data: Ligand Selection Matrix
Ligand SystemRate-Limiting StepOptimal Nucleophile / PartnerSteric ToleranceMechanistic Pathway
BrettPhos Oxidative AdditionPrimary amines, anilinesHigh2-Electron
RuPhos Reductive EliminationSecondary amines, bulky alkylsVery High2-Electron (Barrier lowered by bulk)
t-BuXantphos Halogen AbstractionHighly hindered organozincs/aminesExceptional1-Electron Radical
XPhos Oxidative AdditionGeneral Suzuki/BuchwaldModerate2-Electron

Table 1: Ligand selection guide for hindered quinoline cross-coupling based on kinetic bottlenecks.

Protocol 2: Sterically Accelerated Cross-Coupling at C8

This protocol utilizes the 1-electron/bulky ligand paradigm to force reactivity at the hindered C8 position.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 equiv, 0.5 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and the selected bulky ligand (e.g., RuPhos or t-BuXantphos, 5.0 mol%). Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species, which is critical for entering the catalytic cycle in hindered systems.

  • Base & Nucleophile: Add the amine or organometallic partner (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is highly soluble in organic solvents compared to K₂CO₃, preventing heterogeneous mixing issues that plague bulky substrates.

  • Reaction: Add anhydrous 1,4-dioxane (5.0 mL, 0.1 M). Seal the tube, remove from the glovebox, and heat at 90 °C for 12–16 hours.

  • Isolation: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, concentrate under reduced pressure, and purify.

Mechanistic Divergence: Overcoming Steric Stalling

MechanisticPathway Pd0 Pd(0) Catalyst + Ligand ArX Hindered Aryl Halide (C8-Br) Pd0->ArX Standard Standard Ligands (e.g., PPh3) ArX->Standard Bulky Bulky Biaryl Ligands (BrettPhos/RuPhos) ArX->Bulky Extreme Extremely Bulky (t-BuXantphos) ArX->Extreme Fail Reaction Stalls (Steric Clash) Standard->Fail TwoElectron 2-Electron Oxidative Addition (Rate-limiting for BrettPhos) Bulky->TwoElectron OneElectron 1-Electron Radical Abstraction (Accelerated by Sterics) Extreme->OneElectron RedElim Reductive Elimination (Barrier lowered by bulky amines) TwoElectron->RedElim OneElectron->RedElim Product Cross-Coupled Product RedElim->Product

Mechanistic divergence of Pd-catalyzed activation based on ligand steric profiles.

References
  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Nauth, A. M., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.[Link]

  • Bhupathi, R. S., & Ma, B. (2014). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. Heteroletters.[Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Temperature for 4-Chloroquinoline-3-Carboxylates

Welcome to the Technical Support Center for quinoline scaffold functionalization. The displacement of the 4-chloro group in quinoline-3-carboxylates via Nucleophilic Aromatic Substitution (SNAr) is a foundational transfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline scaffold functionalization. The displacement of the 4-chloro group in quinoline-3-carboxylates via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in the synthesis of kinase inhibitors, antimalarials, and fluoroquinolone antibiotics.

This guide provides field-proven troubleshooting strategies, focusing on the critical causality between reaction temperature, nucleophile strength, and the thermodynamic sinks that cause reaction failure.

Mechanistic Causality: Thermodynamics vs. Kinetics

To optimize this reaction, one must understand the electronic environment of the substrate. The C3-carboxylate group is highly electron-withdrawing. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, specifically activating the C4 position for nucleophilic attack[1].

The rate-determining step is the formation of the Meisenheimer complex . Temperature provides the kinetic energy required to overcome this activation barrier. However, the C3-ester carbonyl is a competing electrophilic center. If the temperature is pushed too high, the kinetic preference for C4-displacement is overridden by the thermodynamic drive toward ester aminolysis (amidation) or degradation[2].

SNAr_Mechanism A 4-Chloroquinoline-3-carboxylate (Electrophile) C Meisenheimer Complex (Rate-Limiting Step) A->C Addition (Temp Dependent) B Nucleophile (e.g., R-NH2) B->C Attack at C4 D 4-Substituted Quinoline (Product) C->D Elimination (Fast) E Leaving Group (Cl- + H+) C->E Loss of Cl-

Mechanistic pathway of SNAr at the C4 position of quinoline-3-carboxylates.

Troubleshooting Guide & FAQs

Q: Why does my reaction with an aliphatic amine yield a mixture of the desired C4-substituted product and a highly polar byproduct? A: You are likely exceeding the kinetic temperature threshold. Aliphatic amines (e.g., piperidine, morpholine) are highly nucleophilic. If the temperature exceeds 60 °C, the amine will not only displace the C4-chloride but also attack the C3-ester carbonyl, leading to ester aminolysis (forming a C3-amide). Solution: Lower the temperature to 20–40 °C. The C4-SNAr is kinetically favored at lower temperatures due to its lower activation energy compared to ester amidation[3].

Q: I am reacting a weakly nucleophilic aniline with a 4-chloroquinoline-3-carboxylate. The reaction stalls at 80 °C. Should I just boil it in DMF at 150 °C? A: No. While anilines require higher temperatures (often 100–140 °C) to overcome the Meisenheimer activation barrier[4], boiling in DMF is dangerous. Above 120 °C, DMF begins to decompose into dimethylamine. Dimethylamine is a strong, unhindered nucleophile that will rapidly outcompete your aniline, yielding a 4-(dimethylamino)quinoline byproduct. Solution: Switch to a non-nucleophilic, high-boiling solvent like 1,4-dioxane or mixed xylenes[4]. Alternatively, use a Brønsted acid catalyst (e.g., catalytic HCl) to protonate the quinoline nitrogen, which further withdraws electron density from C4 and lowers the required reaction temperature.

Q: I am using ethanol as a solvent at reflux (78 °C), but my ethyl ester is converting to a methyl ester. Why? A: This is a classic transesterification error. If your starting material is an ethyl ester but you use methanol as a solvent (or if methanol is present as a stabilizer in your reagents), the alkoxide generated under basic SNAr conditions will exchange the ester group. Solution: Always match your alcoholic solvent to your ester alkyl group (e.g., use strictly ethanol for ethyl carboxylates, or methanol for methyl carboxylates)[3].

Standard Operating Protocols (SOPs)

To ensure reproducibility, utilize these self-validating protocols tailored to the nucleophile's reactivity profile.

Temp_Optimization Start Analyze Nucleophile Aliphatic Aliphatic Amine / Alkoxide (High Nucleophilicity) Start->Aliphatic Aniline Aniline / Hindered Amine (Low Nucleophilicity) Start->Aniline LowTemp Set Temp: 20°C - 60°C Solvent: THF, EtOH, or DMF Aliphatic->LowTemp HighTemp Set Temp: 100°C - 140°C Solvent: Dioxane or Xylenes Aniline->HighTemp Check1 Monitor via LC-MS LowTemp->Check1 Check2 Monitor via LC-MS HighTemp->Check2 Success1 Product Formed Proceed to Workup Check1->Success1 Amidation C3-Amidation Observed? Lower Temp to 20°C Check1->Amidation Success2 Product Formed Proceed to Workup Check2->Success2 Stalled Reaction Stalled? Add Acid Catalyst Check2->Stalled

Workflow for optimizing SNAr reaction temperatures based on nucleophile strength.

Protocol A: Kinetically Controlled Low-Temperature SNAr (For Aliphatic Amines)

Use this protocol for highly reactive nucleophiles like piperazine, morpholine, or primary alkyl amines.

  • Initialization: Dissolve 1.0 equivalent of the 4-chloroquinoline-3-carboxylate in anhydrous THF or matched alcohol (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 equivalents of the aliphatic amine.

  • Thermal Regulation: Allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Do not exceed 40 °C to prevent C3-ester aminolysis.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the [M+Amine−HCl+H]+ peak. If a mass corresponding to [M+Amine−HCl−Alkoxy+Amine+H]+ appears, amidation has occurred; abort and restart at a lower temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Thermodynamically Driven High-Temperature SNAr (For Anilines/Arylhydrazines)

Use this protocol for weakly nucleophilic or sterically hindered anilines.

  • Initialization: Suspend 1.0 equivalent of the 4-chloroquinoline-3-carboxylate and 1.2 equivalents of the aniline in anhydrous mixed xylenes or 1,4-dioxane (0.15 M)[4].

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 equivalents) to protonate the quinoline nitrogen, or use 1.2 equivalents of triethylamine if utilizing an arylhydrazine hydrochloride salt[4].

  • Thermal Regulation: Heat the sealed vessel to 100–135 °C. Stir for 12–24 hours[4].

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The product will typically be highly fluorescent under 254 nm UV light. If the reaction stalls at 50% conversion after 12 hours, do not increase the temperature further; instead, add an additional 0.5 equivalents of the aniline to drive the equilibrium.

  • Workup: Cool to room temperature. The product often precipitates directly from the non-polar solvent. Filter the solid and wash with cold ethanol to yield the pure product[4].

Quantitative Optimization Matrix

Use the following data table to benchmark your experimental design before beginning synthesis.

Nucleophile TypeRecommended SolventOptimal Temp RangeReaction TimePrimary Risk if Overheated
Primary Aliphatic Amines THF, EtOH, DCM0 °C to 25 °C1 – 4 hoursC3-Ester Aminolysis (Amidation)
Secondary Aliphatic Amines THF, DMF20 °C to 60 °C2 – 6 hoursC3-Ester Aminolysis (Amidation)
Alkoxides (e.g., NaOMe) Matched Alcohol0 °C to 40 °C1 – 3 hoursTransesterification / Saponification
Anilines / Arylamines 1,4-Dioxane, Xylenes100 °C to 140 °C12 – 24 hoursSubstrate Degradation / Tarry Byproducts
Arylhydrazines Mixed Xylenes135 °C to 140 °C8 – 16 hoursCondensation side-reactions

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - National Institutes of Health. URL:[Link]

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. PMC - National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate vs. Standard Precursors: A Comprehensive Comparison Guide

Introduction: The Strategic Role of Quinoline-3-Carboxylates In medicinal chemistry, the quinoline-3-carboxylate scaffold is a privileged pharmacophore. It forms the structural backbone of numerous therapeutic agents, ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Quinoline-3-Carboxylates

In medicinal chemistry, the quinoline-3-carboxylate scaffold is a privileged pharmacophore. It forms the structural backbone of numerous therapeutic agents, ranging from broad-spectrum antibacterial fluoroquinolones to novel Pannexin-1 (Panx-1) channel blockers utilized in neuropathic pain management [2]. The efficiency of synthesizing these complex, multi-substituted azaarenes relies heavily on the choice of starting materials.

This guide provides an objective, data-driven comparison between Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (CAS 1016828-40-2) [3] and traditional, less-functionalized quinoline precursors. By analyzing the orthogonal reactivity and structural causality of this specific precursor, researchers can streamline their synthetic workflows, minimize hazardous activation steps, and accelerate drug discovery pipelines.

Structural Causality: Why Substitution Patterns Matter

The precise placement of halogens and alkyl groups on the quinoline core dictates the molecule's reactivity and the pharmacological profile of the final drug candidate. Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is engineered for maximum synthetic versatility:

  • The 4-Chloro Leaving Group (SNAr Readiness): Traditional 4-hydroxyquinolines predominantly exist as their 4-oxo (quinolone) tautomers in solution [1]. To functionalize the C4 position with an amine—a critical step in synthesizing Panx-1 blockers [2]—the 4-oxo group must first be converted to a chloride using harsh, hazardous reagents like POCl 3​ at elevated temperatures[1]. A pre-installed 4-chloro group bypasses this activation step, allowing for immediate, mild Nucleophilic Aromatic Substitution (SNAr).

  • The 8-Bromo Handle (Orthogonal Cross-Coupling): Bromine at the C8 position provides an ideal handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Because the C8 position lacks the strong electron-withdrawing activation present at C4, the 8-bromo group remains completely inert during the C4 SNAr reaction, enabling strictly orthogonal, step-wise functionalization.

  • The 6-Methyl Modulator: The inclusion of a methyl group at C6 increases the lipophilicity (LogP) of the scaffold, which often enhances the membrane permeability and cellular uptake of the final therapeutic agent.

  • The 3-Carboxylate Ester: The ethyl ester acts as an electron-withdrawing group that further activates the C4 position for SNAr. Post-functionalization, it can be easily saponified to a free carboxylic acid, which is essential for target binding in many ion channel blockers [2].

Objective Comparison with Alternative Precursors

To quantify the synthetic advantages of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate, we compare its performance metrics against standard commercially available alternatives.

Table 1: Reactivity and Workflow Comparison
Precursor ScaffoldC4 Activation StatusC8 Functional HandleC6 Lipophilic ModifierEst. Steps to C4-Amino/C8-Aryl ScaffoldHazardous Reagents Required
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate Ready (Direct SNAr) Yes (Bromo) Yes (Methyl) 2 Steps None
Ethyl 4-chloroquinoline-3-carboxylateReady (Direct SNAr)NoNo4+ StepsBr 2​ or NBS (Regioselectivity issues)
Ethyl 4-hydroxyquinoline-3-carboxylateInactive (Quinolone tautomer)NoNo5+ StepsPOCl 3​ / SOCl 2​ , Br 2​
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylateInactive (Quinolone tautomer)NoYes (Methyl)4+ StepsPOCl 3​ / SOCl 2​ , Br 2​

Data Interpretation: Starting with the fully functionalized 8-bromo-4-chloro-6-methyl precursor eliminates at least two low-yielding, hazardous synthetic steps (chlorination and regioselective bromination), directly improving the overall atom economy and yield of the drug development workflow.

Experimental Workflows: A Self-Validating System

To leverage the orthogonal reactivity of this precursor, the following step-by-step methodologies must be executed in the correct sequence. The causality of this sequence is critical: SNAr must precede Palladium coupling, as Pd(0) could prematurely insert into the highly reactive C4-Cl bond if the order were reversed.

Protocol A: Regioselective SNAr at C-4

Objective: Displace the C4-chloride with a secondary amine (e.g., piperazine) while leaving the C8-bromide intact.

  • Preparation: Dissolve Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add the desired amine (1.2 eq) and N,N -Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality & Validation: The quinoline nitrogen and the C3-ester strongly withdraw electron density from C4, driving the SNAr. The C8-Br bond lacks this ortho/para activation and remains inert. Validation: LC-MS will show complete consumption of the starting material. The product mass will reflect the amine addition, while the distinct 1:1 isotopic doublet (M, M+2) of the bromine atom will be retained, proving the C8 position is untouched.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and aqueous NaHCO 3​ , dry the organic layer over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-8

Objective: Form a new C-C bond at the C8 position using an arylboronic acid.

  • Preparation: Dissolve the C4-aminated intermediate from Protocol A (1.0 eq) and the desired arylboronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v).

  • Catalyst & Base: Add K 2​ CO 3​ (3.0 eq) and the Palladium catalyst, Pd(dppf)Cl 2​ (0.05 eq).

  • Reaction: Heat to 90 °C for 12 hours under a strict argon atmosphere.

  • Causality & Validation: With the C4 position now occupied by an electron-donating amine, the quinoline core is deactivated toward further nucleophilic attack. The Pd(0) catalyst selectively undergoes oxidative addition at the weaker, highly polarizable C8-Br bond. Validation: The disappearance of the bromine isotopic doublet in LC-MS confirms successful cross-coupling.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent, orthogonal synthetic pathway enabled by the dual-halogenated precursor.

G A Precursor: Ethyl 8-bromo-4-chloro- 6-methylquinoline-3-carboxylate B Intermediate: C4-Aminated 8-Bromoquinoline A->B SNAr (C4) Amine, DIPEA, 80°C C Advanced Scaffold: C4-Amino, C8-Aryl Quinoline-3-carboxylate B->C Suzuki Coupling (C8) Ar-B(OH)2, Pd cat, 90°C D Final Drug Candidate: Free Carboxylic Acid C->D Hydrolysis LiOH, THF/H2O

Orthogonal functionalization workflow of the quinoline-3-carboxylate precursor.

Conclusion

For drug development professionals targeting quinoline-based pharmacophores, precursor selection dictates workflow efficiency. Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate offers a highly engineered, dual-handle system. By providing a pre-activated C4 site for SNAr and an orthogonal C8 site for Palladium-catalyzed coupling, it eliminates the need for harsh chlorinating agents and non-selective halogenation steps[1, 2]. This translates to higher overall yields, safer experimental conditions, and accelerated access to complex chemical space.

References

  • Title: 260 Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure Source: Targets in Heterocyclic Systems (Società Chimica Italiana) URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Comparative

Spectroscopic Comparison of Highly Substituted Quinoline-3-Carboxylates: A Technical Guide

Introduction & Scientific Rationale Quinoline-3-carboxylates represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from DNA minor groove binding to anti-Hepatitis B Virus...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline-3-carboxylates represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from DNA minor groove binding to anti-Hepatitis B Virus (HBV) replication and c-Myc/Max complex inhibition[1][2]. When these scaffolds are highly substituted—particularly at the 2, 4, and 6 positions—steric hindrance and electronic cross-talk complicate structural elucidation.

As a Senior Application Scientist, I frequently observe that relying solely on standard 1D NMR for these complex heterocycles leads to misassignments, particularly when distinguishing between O-alkylation and N-alkylation tautomers. This guide provides an objective, data-driven comparison of the spectroscopic properties of highly substituted quinoline-3-carboxylates, detailing the causality behind spectral shifts and establishing a self-validating workflow for rigorous structural characterization.

Mechanistic Grounding: Why 3D Structure Matters

The biological efficacy of quinoline-3-carboxylates is intrinsically tied to their specific 3D conformation and substitution patterns. For instance, the ester carbonyl group at the 3-position often serves as a critical hydrogen bond acceptor when anchoring to adenine and guanine base pairs within the DNA minor groove[2]. Substitutions at the 2-position (e.g., methylthio groups) or 4-position (e.g., methoxy or orthogonal aryl groups) dictate the steric bulk and lipophilicity, directly influencing cellular uptake and target binding kinetics.

G A Quinoline-3-carboxylate Derivative B Cellular Uptake A->B Diffusion C DNA Minor Groove Binding B->C Target Localization D Hydrogen Bonding (Adenine/Guanine) C->D Structural Anchoring E Inhibition of Replication D->E Steric Blockade

Fig 1. Mechanism of action for quinoline-3-carboxylates targeting the DNA minor groove.

Comparative Spectroscopic Data

To objectively evaluate the spectroscopic behavior of these scaffolds, we compare three distinct, highly substituted derivatives synthesized via different catalytic pathways:

  • Compound A: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-methylated product)[1].

  • Compound B: Methyl 6-chloro-4-(2-fluorophenyl)quinoline-3-carboxylate (Aryl-substituted)[3].

  • Compound C: Ethyl 2,4-dimethylquinoline-3-carboxylate (Alkyl-substituted)[4].

Table 1: Spectroscopic Comparison (IR, ¹H NMR, ¹³C NMR)
CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Compound A N/A8.09, 7.89, 7.80, 7.56 (Ar-H), 4.03 (4-OCH₃), 3.94 (COOCH₃), 2.62 (SCH₃)166.0 (C=O), 159.8, 157.2, 148.3, 131.5, 127.5, 125.8, 122.7, 119.8, 114.6, 61.5 (4-OCH₃), 52.9, 13.0
Compound B 3432, 3028, 1726 (C=O), 1616, 15759.45 (s, 1H), 8.16 (d, 1H), 7.76 (dd, 1H), 7.53-7.56 (m, 2H), 7.31-7.37 (m, 2H), 7.24-7.28 (m, 1H), 3.79 (s, 3H)169.1 (C=O), 158.3, 149.9, 142.1 (d), 131.8, 130.9, 130.4, 130.3, 130.1, 130.0, 128.5, 127.7, 125.2, 123.7, 123.6, 115.3 (d), 52.0
Compound C 3070, 2930, 1725 (C=O), 1614, 15898.0 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.50 (t, 1H), 4.50 (q, 2H), 2.70 (s, 3H), 2.63 (s, 3H), 1.45 (t, 3H)168.93 (C=O), 154.24, 147.0, 141.27, 129.86, 129.22, 127.95, 126.11, 125.73, 123.82, 61.43, 23.62, 15.45, 14.10
Causality of Spectral Shifts
  • The Ester Carbonyl (C=O) Stretch: In the IR spectra, the ester carbonyl typically appears around 1725–1726 cm⁻¹. However, in the 4-methoxy derivative, electron donation from the methoxy oxygen into the ring system slightly alters the electron density at the 3-position, pulling the ¹³C NMR ester C=O resonance slightly upfield to 166.0 ppm compared to the 169.1 ppm seen in aryl-substituted variants[1][3].

  • Deshielding by Aryl Substitution: In Compound B (4-(2-fluorophenyl) derivative), the ¹H NMR signal for the quinoline proton is heavily deshielded due to the anisotropic effect of the orthogonal phenyl ring. Notice the dramatic downfield shift of the quinoline proton to 9.45 ppm, a direct result of being trapped in the deshielding cone of the adjacent aromatic system[3].

  • Regioselectivity (O- vs. N-Alkylation): During the methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, distinguishing between the O-methylated (4-methoxy) and N-methylated (1-methyl-4-oxo) products is critical. The ¹³C NMR shift of the newly added methyl group provides the definitive answer: the O-CH₃ group resonates significantly downfield at 61.5 ppm due to the electronegativity of oxygen, whereas an N-CH₃ would appear significantly more upfield[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and characterization of these compounds must follow a self-validating protocol. The methodologies below describe the synthesis of the O-methylated derivative and the Friedländer annulation for the alkyl-substituted derivative.

Protocol 1: Synthesis of Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate[1]
  • Reagent Preparation: Dissolve 10 mmol of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and 12 mmol of triethylamine in 20 mL of anhydrous DMF.

  • Alkylation: Add 11 mmol of methyl iodide (CH₃I) dropwise to the stirred solution.

  • Thermal Activation: Heat the reaction mixture at 50 °C for 1 hour. The use of a mild base (triethylamine) and moderate heat kinetically favors S-methylation first, followed by O-methylation over N-methylation.

  • Workup: Cool the mixture and dilute with 50 mL of distilled water to precipitate the product.

  • Purification: Filter the white solids, wash with 10 mL of methanol, and recrystallize from a DMF/MeOH (1:3) mixture to ensure high purity for spectroscopic analysis.

Protocol 2: Friedländer Annulation for Ethyl 2,4-dimethylquinoline-3-carboxylate[4]
  • Condensation: Combine 2-aminoacetophenone and ethyl acetoacetate in acetonitrile.

  • Catalysis: Add a catalytic amount of chloramine-T. This catalyst facilitates the initial condensation and subsequent cyclization without the need for extreme temperatures (150–200 °C) traditionally required for Friedländer syntheses.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor the disappearance of starting materials via TLC.

  • Isolation: Remove the solvent under reduced pressure and purify the crude mass via silica gel column chromatography (hexane/ethyl acetate) to yield the pure product.

Spectroscopic Validation Workflow

A robust structural assignment cannot rely on a single data point. The workflow below illustrates a self-validating system where each spectroscopic method acts as a checkpoint for the previous one. If 1D NMR is ambiguous regarding regioselectivity, 2D NMR or X-ray crystallography must be employed as the ultimate arbiter.

Workflow S1 Synthesis & Purification (Column / Recrystallization) S2 IR Spectroscopy (Functional Group ID: C=O, C=N) S1->S2 S3 1D NMR (1H & 13C) (Backbone Connectivity & Shifts) S2->S3 S4 2D NMR / LC-MS (Regioselectivity & Mass Check) S3->S4 S5 X-Ray Crystallography (Absolute 3D Configuration) S4->S5 If ambiguous (e.g., O- vs N-methylation)

Fig 2. Self-validating spectroscopic workflow for highly substituted quinoline derivatives.

Conclusion

The structural elucidation of highly substituted quinoline-3-carboxylates requires a nuanced understanding of how steric bulk and electronic effects perturb spectroscopic signals. By cross-referencing IR carbonyl stretches with ¹³C NMR chemical shifts and employing X-ray crystallography for ambiguous regioselectivity, researchers can build a self-validating dataset. This rigorous approach is non-negotiable when developing these scaffolds into next-generation therapeutics.

References

  • Kovalenko, S. M., et al. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." MDPI Molecules, 2020.
  • Azizi, M., et al. "Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid." The Journal of Organic Chemistry (ACS), 2018.
  • Venkateswarlu, Y., et al. "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Purohit, et al. "Quinoline-3-Carboxylic Acids DNA Minor Groove-Binding Agent.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and physical properties. Handling novel or highly functionalized res...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and physical properties. Handling novel or highly functionalized research chemicals like Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate requires moving beyond basic Safety Data Sheets (SDS) and understanding the why behind every protective measure.

This guide provides a comprehensive, mechanistically grounded operational plan for researchers and drug development professionals working with this specific halogenated N-heterocycle.

Chemical Profiling & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule's structural liabilities. Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a heavily substituted quinoline derivative.

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
CAS Number 1016828-40-2
Molecular Formula C13H11BrClNO2
Structural Class Halogenated N-Heterocycle (Quinoline Derivative)

| Storage Temperature | 2–8°C |

Data sourced from1[1].

The Causality of the Hazard: Halogenated quinolines are highly valued in drug discovery for their ability to disrupt bacterial biofilms and act as potent anti-MRSA agents[2]. However, the very features that make them biologically active—specifically the electron-withdrawing bromine and chlorine atoms—increase the molecule's lipophilicity. Machine learning toxicity models indicate that poly-halogenation on double-ring scaffolds can increase the risk of hepatotoxicity and cellular permeation[3]. Because this compound is highly lipophilic, it can rapidly cross dermal barriers if dissolved in organic solvents like DMSO or DMF, making stringent barrier protection non-negotiable.

Mandatory PPE Matrix

According to the 4[4], substances of unknown or high toxicity require a hazard assessment that dictates specific barrier controls.

Table 2: PPE Specifications and Mechanistic Rationale

PPE Category Specification Mechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm) or Chloroprene Halogenated aromatics are highly lipophilic and can permeate natural rubber latex. Double-gloving ensures barrier integrity against micro-tears and solvent-mediated dermal transport.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+) Fine, dry powders can hold static charges, leading to unpredictable aerosolization. Goggles provide a full orbital seal, whereas standard safety glasses leave the eyes vulnerable to airborne particulates.
Body Protection 100% Cotton Lab Coat (Buttoned) Synthetic fibers (like polyester) can melt into the skin upon chemical or thermal exposure. Cotton provides a breathable, non-melting barrier that absorbs minor spills before they reach the skin[5].

| Respiratory controls | Certified Chemical Fume Hood | Prevents inhalation of aerosolized powders and the volatile organic solvents (e.g., Dichloromethane, Ethyl Acetate) typically used during the downstream solubilization of quinoline esters. |

Operational Workflow: Handling & Execution

To ensure absolute safety, the following protocol is designed as a self-validating system —meaning each step contains a physical check to confirm the safety measure is actively working before proceeding.

G Start 1. Fume Hood Setup & PPE Donning Weighing 2. Closed-System Weighing Start->Weighing Verify 100 fpm airflow Solubilization 3. Solvent Addition (DMSO/DMF) Weighing->Solubilization Transfer via sealed vessel Waste 4. Halogenated Waste Segregation Solubilization->Waste Collect organic effluents Decon 5. Surface & PPE Decontamination Solubilization->Decon Proceed to cleanup Waste->Decon Seal waste containers

Operational workflow for handling halogenated quinoline derivatives safely.

Step-by-Step Methodology:

Step 1: Environmental Validation & PPE Donning

  • Turn on the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash. It should pull gently and consistently inward. If it flutters outward, do not proceed.

  • Don your FR cotton lab coat, chemical splash goggles, and two pairs of nitrile gloves.

Step 2: Static-Free Weighing

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Rationale: Halogenated powders frequently build static charge. Using standard plastic boats can cause the powder to repel and aerosolize into your breathing zone.

  • Using a grounded metal spatula, carefully transfer the Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate.

  • Once weighed, transfer the powder into a pre-labeled glass vial (e.g., amber glass to protect from potential photo-degradation) and cap it immediately.

Step 3: Solubilization

  • Introduce your solvent (e.g., DMSO for biological assays, or DCM for synthetic steps) directly into the capped vial using a syringe through a septum, or by carefully opening the vial deep inside the hood.

  • Vortex gently until visually clear.

    • Self-Validation: Hold the vial against a light source to ensure no undissolved micro-particulates remain, which could skew assay concentrations or cause unexpected localized toxicity in cell cultures.

Decontamination and Disposal Plan

Because this compound contains both bromine and chlorine, it must never be mixed with standard aqueous or non-halogenated organic waste.

Spill Response:

  • Solid Spills: Do not sweep. Sweeping aerosolizes the powder. Cover the spill with damp paper towels (using water or a mild surfactant), gently gather the towels, and place them in a solid hazardous waste container.

  • Liquid Spills (in solvent): Absorb with an inert material (e.g., vermiculite or universal chemical absorbent pads).

Waste Segregation:

  • All liquid waste containing this compound must be deposited in a dedicated "Halogenated Organic Waste" carboy. Rationale: Mixing halogenated waste with certain non-halogenated solvents (like acetone) under basic conditions can trigger exothermic haloform reactions.

  • Dispose of the outer layer of your nitrile gloves in solid hazardous waste before exiting the fume hood area to prevent cross-contamination of laboratory door handles.

References

  • Sigma-Aldrich. "ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | 1016828-40-2". Sigma-Aldrich Product Documentation. 1

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf - NIH. 4

  • University of Vermont Environmental Health and Safety. "Working with Laboratory Equipment". UVM Safety Guidelines. 5

  • Chinese Chemical Society. "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms". CCS Publishing. 2

  • Briefings in Bioinformatics. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". Oxford Academic. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
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